molecular formula C8H6N2O B112364 1H-Indazole-5-carbaldehyde CAS No. 253801-04-6

1H-Indazole-5-carbaldehyde

Cat. No. B112364
Key on ui cas rn: 253801-04-6
M. Wt: 146.15 g/mol
InChI Key: YJKMYHNMBGQQQZ-UHFFFAOYSA-N
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Patent
US07205294B2

Procedure details

2.60 g (65.00 mmol) sodium hydride (60% in mineral oil) was added batchwise to a solution of 11.64 g (59.08 mmol) 5-bromo-1H-indazole in 150 mL THF under argon within 10 minutes and the mixture was stirred for 15 minutes at RT. The reaction mixture was cooled to −70° C. and within 30 minutes 100.00 mL (130.00 mmol) sec-butyllithium (1.3 M in cyclohexane) were added dropwise, while the temperature was kept below −60° C. The mixture was stirred for a further 2 h at −70° C. and then a solution of 20.00 mL (0.260 mol) DMF in 20 mL THF was added dropwise, while the temperature was kept below −50° C. The reaction mixture was slowly heated to RT and stirred for 16 h. Then the mixture was slowly cooled to 0° C. and slowly 180 mL of 2N aqueous HCl was added dropwise, the mixture was stirred for a further 15 minutes and the pH was adjusted to 9–10 with sat. aqueous sodium bicarbonate solution. The aqueous phase was exhaustively extracted with EtOAc, the combined org. phases were dried over magnesium sulphate and evaporated down i. vac. Column chromatography (silica gel, petroleum ether/EtOAc 1:1 v/v), trituration with hexane and drying i. vac. at 50° C. yielded the product.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
11.64 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
180 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2.C([Li])(CC)C.CN([CH:21]=[O:22])C.Cl.C(=O)(O)[O-].[Na+]>C1COCC1>[NH:9]1[C:10]2[C:6](=[CH:5][C:4]([CH:21]=[O:22])=[CH:12][CH:11]=2)[CH:7]=[N:8]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11.64 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise, while the temperature
CUSTOM
Type
CUSTOM
Details
was kept below −60° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 2 h at −70° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was kept below −50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly heated to RT
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was slowly cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was exhaustively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Column chromatography (silica gel, petroleum ether/EtOAc 1:1 v/v), trituration with hexane and drying i
CUSTOM
Type
CUSTOM
Details
at 50° C. yielded the product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N1N=CC2=CC(=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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